molecular formula C6H5N5 B13095483 3-Methylpyrimido[5,4-e][1,2,4]triazine

3-Methylpyrimido[5,4-e][1,2,4]triazine

Cat. No.: B13095483
M. Wt: 147.14 g/mol
InChI Key: YITIVVOCLFKKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylpyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyrimido[5,4-e][1,2,4]triazine typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones, followed by nitrosation with nitrous acid and intramolecular cyclization . Another method involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of dimethylformamide (DMF) or by refluxing the hydrazinyluracil with DMF-DMA directly .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Methylpyrimido[5,4-e][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where different substituents can replace hydrogen atoms in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazine derivatives.

Mechanism of Action

The mechanism of action of 3-Methylpyrimido[5,4-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may induce DNA damage in cancer cells, leading to cell death . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 3-Methylpyrimido[5,4-e][1,2,4]triazine include other triazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C6H5N5

Molecular Weight

147.14 g/mol

IUPAC Name

3-methylpyrimido[5,4-e][1,2,4]triazine

InChI

InChI=1S/C6H5N5/c1-4-9-5-2-7-3-8-6(5)11-10-4/h2-3H,1H3

InChI Key

YITIVVOCLFKKBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CN=CN=C2N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.